molecular formula C14H16N4O2S B2733535 N-(3-methyl-1,2-thiazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide CAS No. 2034470-18-1

N-(3-methyl-1,2-thiazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide

Cat. No.: B2733535
CAS No.: 2034470-18-1
M. Wt: 304.37
InChI Key: RAXUHILZBKZBPR-UHFFFAOYSA-N
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Description

N-(3-methyl-1,2-thiazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide is a heterocyclic compound featuring a thiazole ring substituted with a methyl group at position 3 and a propanamide linker. This linker connects the thiazole moiety to a cyclopenta[c]pyridazine system, which contains a fused bicyclic structure with a ketone group at position 2. Its design combines nitrogen- and sulfur-containing heterocycles, which are common in medicinal chemistry for targeting enzymes or receptors .

Properties

IUPAC Name

N-(3-methyl-1,2-thiazol-5-yl)-2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c1-8-6-12(21-17-8)15-14(20)9(2)18-13(19)7-10-4-3-5-11(10)16-18/h6-7,9H,3-5H2,1-2H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXUHILZBKZBPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)C(C)N2C(=O)C=C3CCCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1,2-thiazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-(3-methyl-1,2-thiazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The cyclopenta[c]pyridazine moiety may enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to other heterocyclic derivatives in terms of core structure, substituents, synthetic strategies, and biological relevance. Below is an analysis based on the provided evidence:

Structural Features

  • Core Heterocycles :

    • The target compound contains a thiazole (5-membered, S/N-containing) and a cyclopenta[c]pyridazine (7-membered fused ring with two N atoms).
    • In contrast, compounds in –5 feature 1,2,4-thiadiazole (5-membered, S/N-containing) cores linked to pyridine rings. For example, 3-(5-Isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine (Compound 10) shares a thiadiazole-amine scaffold but lacks fused bicyclic systems .
  • Substituents :

    • The target’s 3-methylthiazole and propanamide groups differ from the pyridine and cyclopropoxy/isopropoxy substituents in –3. For instance, Compound 23 () includes a 3-isopropylpyridin-2-yl group, highlighting variability in alkyl/aryl substitutions .

Physicochemical Properties

  • Solubility : The target’s propanamide group may enhance aqueous solubility compared to the amine-linked thiadiazoles in –4.
  • Lipophilicity : The cyclopenta[c]pyridazine system likely increases molecular rigidity and logP relative to simpler pyridine-thiadiazole hybrids .

Data Tables

Table 1: Comparison of Heterocyclic Compounds from –5

Compound ID () Core Structure Key Substituents Yield (%) Purity (%) Biological Activity
20 1,2,4-Thiadiazol-5-amine 5-Cyclopropoxypyridin-2-yl, 3-methylpyridin-2-yl 45 98 Macrofilaricidal
24 1,2,4-Thiadiazol-5-amine 5-Isopropoxy-4-(trifluoromethyl)pyridin-2-yl 19 99 Enhanced potency
25 1,2,4-Thiadiazol-5-amine 5-Isopropoxypyridin-2-yl, 3-isopropylpyridin-2-yl 71 97 High metabolic stability

Table 2: Structural Comparison with Target Compound

Feature Target Compound Example Analog (Compound 10, )
Core Heterocycles Thiazole + cyclopenta[c]pyridazine 1,2,4-Thiadiazole + pyridine
Key Substituents 3-Methylthiazol-5-yl, propanamide 5-Isopropoxypyridin-2-yl, 3-methylpyridin-2-yl
Synthetic Yield Not reported 19–71% ()
Biological Target Not reported Macrofilaricidal (IC₅₀: 0.1–10 µM)

Biological Activity

N-(3-methyl-1,2-thiazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiazole ring and a cyclopenta[c]pyridazine moiety, which are known to exhibit various biological effects. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC Name N-(3-methyl-1,2-thiazol-5-yl)-2-{3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl}propanamide
Molecular Formula C14H16N4O2S
Molecular Weight 304.36 g/mol
CAS Number 2034470-18-1

Antimicrobial Activity

Research indicates that compounds similar in structure to this compound exhibit significant antimicrobial properties. For instance:

  • Inhibition of Bacterial Growth : A study demonstrated that thiazole derivatives showed potent inhibitory effects against various bacteria including Pseudomonas aeruginosa and Escherichia coli, with minimal inhibitory concentrations (MICs) as low as 0.21 µM for some derivatives .
  • Antifungal Activity : The compound has shown selective antifungal activity against species such as Candida, indicating its potential use in treating fungal infections .
MicroorganismMIC (µM)Activity Type
Pseudomonas aeruginosa0.21Antibacterial
Escherichia coli0.21Antibacterial
Candida spp.VariesAntifungal

Anticancer Properties

The anticancer potential of this compound has also been investigated:

  • Cytotoxicity Studies : Various thiazole derivatives have been evaluated for their cytotoxic effects on cancer cell lines. For example, compounds derived from similar structures have shown promising results in inhibiting the growth of several cancer cell lines in vitro .
  • Mechanism of Action : The mechanism involves interactions with specific cellular targets such as DNA gyrase and MurD enzyme pathways. Binding studies suggest strong interactions that could inhibit bacterial DNA replication and repair mechanisms .

Anti-inflammatory Effects

The compound's anti-inflammatory properties are under investigation:

  • Inflammation Models : Preliminary studies indicate that thiazole-containing compounds can reduce inflammation markers in vitro and in animal models .

Case Studies

Several studies highlight the biological activity of compounds related to this compound:

  • Study on Thiazole Derivatives : A recent publication evaluated a series of thiazole derivatives for their antimicrobial and anticancer activities. The most active compounds were identified based on their structural similarities to the target compound discussed here .
  • Molecular Docking Studies : Computational studies have been utilized to predict the binding affinities of the compound to various targets involved in bacterial resistance mechanisms and cancer pathways .

Q & A

Q. How can AI-driven platforms accelerate the discovery of derivatives with enhanced pharmacokinetic profiles?

  • Methodological Answer : Machine learning models (e.g., random forests, neural networks) trained on ADME datasets predict absorption and clearance. Generative adversarial networks (GANs) propose novel analogs with optimized properties. Automated synthesis platforms (e.g., Chemspeed) enable high-throughput experimentation. Feedback loops between computational predictions and robotic synthesis refine model accuracy .

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